molecular formula C19H20BrClN5O4P B8312252 Diethyl (2-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-2-oxoethyl)phosphonate

Diethyl (2-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-2-oxoethyl)phosphonate

Cat. No. B8312252
M. Wt: 528.7 g/mol
InChI Key: SBIKXTKHTIQIHO-UHFFFAOYSA-N
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Patent
US09101632B2

Procedure details

To a stirred mixture of CDI (1.20 g, 7.42 mmol) and dry THF (5 mL), at room temperature and under a nitrogen atmosphere, was added a solution of 2-(diethoxyphosphoryl)acetic acid (1.45 g, 7.42 mmol) in THF (4 mL). After addition the reaction mixture was stirred further at 40° C. (bath) for 15 min (whence evolution of gases ceased). A solution of compound 223 (2.00 g, 5.71 mmol) in a mixed solvents of dry THF (6 mL) and DMA (7 mL) was added and stirred further at 40° C. The reaction was monitored by TLC (dichloromethane-MeOH=10:1) and found only ca. 60% reaction occurred after 1 h. Thus, another batch of reagent was prepared from CDI [0.87 g, 5.37 mmol; dry THF (2.5 mL)] and 2-(diethoxyphosphoryl)acetic acid [0.72 g, 5.37 mmol); THF (3 mL)] and added to the reaction. It was stirred further for 3 h at 40° C. The reaction mixture was poured into water (300 mL) and stirred with petroleum ether (400 mL) at room temperature for 20 min. Petroleum ether layer was decanted. It was repeated once more with petroleum ether (400 mL). The solid was collected by suction filtration; washed with water (5×30 mL) and dried to give diethyl 2-(4-(3-bromo-4-chlorophenylamino)pyrido[3,4-d]pyrimidin-6-ylamino)-2-oxoethylphosphonate (232) (2.85 g, 94%); mp 113-116° C.; 1H NMR δ [(CD3)2SO]: 10.86 (s, 1H), 10.40 (s, 1H), 9.04 (s, 1H), 8.87 (s, 1H), 8.67 (s, 1 H), 8.34 (d, J=2.3 Hz, 1H), 7.94 (dd, J=8.8, 2.3 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 4.16-4.03 (m, 4H), 3.32 (d, partially obscured by water peak, 2H), 1.26 (t, J=7.1 Hz, 6H). Anal. Calcd for C19H20BrClN5O4P.H2O: C, 41.74; H, 4.06; N, 12.81%. Found C, 42.01; H, 3.90; N, 12.78%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
dichloromethane MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.45 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.[CH2:13]([O:15][P:16]([CH2:21][C:22]([OH:24])=O)([O:18][CH2:19][CH3:20])=[O:17])[CH3:14].[Br:25][C:26]1[CH:27]=[C:28]([NH:33][C:34]2[C:35]3[CH:43]=[C:42]([NH2:44])[N:41]=[CH:40][C:36]=3[N:37]=[CH:38][N:39]=2)[CH:29]=[CH:30][C:31]=1[Cl:32].CC(N(C)C)=O>C1COCC1.O.ClCCl.CO>[Br:25][C:26]1[CH:27]=[C:28]([NH:33][C:34]2[C:35]3[CH:43]=[C:42]([NH:44][C:22](=[O:24])[CH2:21][P:16](=[O:17])([O:15][CH2:13][CH3:14])[O:18][CH2:19][CH3:20])[N:41]=[CH:40][C:36]=3[N:37]=[CH:38][N:39]=2)[CH:29]=[CH:30][C:31]=1[Cl:32] |f:6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
dichloromethane MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)N
Name
Quantity
7 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)O
Step Seven
Name
petroleum ether
Quantity
400 mL
Type
solvent
Smiles
Step Eight
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred further at 40° C. (bath) for 15 min (whence evolution of gases ceased)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
STIRRING
Type
STIRRING
Details
stirred further at 40° C
CUSTOM
Type
CUSTOM
Details
ca. 60% reaction
WAIT
Type
WAIT
Details
occurred after 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
It was stirred further for 3 h at 40° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Petroleum ether layer was decanted
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (5×30 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)NC(CP(OCC)(OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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